2-Chloro-5-iodo-4-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-iodo-4-methylphenol is an organic compound with the molecular formula C7H6ClIO It is a derivative of phenol, where the phenolic ring is substituted with chlorine, iodine, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-4-methylphenol can be achieved through a multi-step process. One common method involves the iodination of 2-chloro-4-methylphenol. This can be done by reacting 2-chloro-4-methylphenol with iodine in the presence of an oxidizing agent such as sodium hypochlorite in an aqueous alcohol solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodo-4-methylphenol can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine or iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids in the presence of a base.
Major Products Formed
Substitution: Various substituted phenols depending on the nucleophile used.
Oxidation: Quinones or other oxidized phenolic compounds.
Scientific Research Applications
2-Chloro-5-iodo-4-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-4-methylphenol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism would involve interactions with molecular targets such as enzymes or receptors, leading to specific biological effects. The exact pathways and targets would vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylphenol: Similar structure but lacks the iodine substituent.
4-Iodo-2-methylphenol: Similar structure but with different positions of chlorine and iodine.
2-Chloro-4-methylphenol: Similar structure but lacks the iodine substituent
Uniqueness
2-Chloro-5-iodo-4-methylphenol is unique due to the presence of both chlorine and iodine substituents on the phenolic ring. This combination of substituents can impart distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
1246647-62-0 |
---|---|
Molecular Formula |
C7H6ClIO |
Molecular Weight |
268.48 g/mol |
IUPAC Name |
2-chloro-5-iodo-4-methylphenol |
InChI |
InChI=1S/C7H6ClIO/c1-4-2-5(8)7(10)3-6(4)9/h2-3,10H,1H3 |
InChI Key |
GEVKVRLYQLACAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1I)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.